molecular formula C17H20BF3N2O2 B1401383 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 1415825-08-9

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No.: B1401383
CAS No.: 1415825-08-9
M. Wt: 352.2 g/mol
InChI Key: YWVHIUSVKQYGKB-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole (CAS: 1415825-08-9) is a boronic ester-functionalized pyrazole derivative. Its molecular formula is C₁₇H₂₀BF₃N₂O₂ (MW: 352.17 g/mol), featuring a pinacol boronate group at the 4-position of the pyrazole ring and a 3-(trifluoromethyl)benzyl substituent at the 1-position . The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the electrophilicity of the boronate moiety for Suzuki-Miyaura cross-coupling reactions . This compound is widely used in pharmaceutical and agrochemical synthesis due to its stability and reactivity .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-6-5-7-13(8-12)17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHIUSVKQYGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116105
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415825-08-9
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415825-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction, where the pyrazole is treated with a benzyl halide in the presence of a base.

    Boronate Ester Formation: The boronate ester group is introduced by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry

In materials science, this compound can be used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

In biological systems, the trifluoromethyl group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Analysis

Electronic Effects

  • Electron-Withdrawing Groups (-CF₃, -F) :
    • Enhance boronate electrophilicity, accelerating Suzuki-Miyaura coupling .
    • The target’s -CF₃ group provides stronger activation than -F or -CH₃ .
  • Electron-Donating Groups (-CH₃) :
    • Reduce reactivity but improve stability .

Steric Effects

  • Benzyl vs. Phenethyl :
    • Phenethyl substituents increase steric bulk, requiring optimized reaction conditions .
  • Methyl vs.

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example, boronic ester intermediates (e.g., pinacol boronic esters) react with halogenated pyrazole precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF/water at 80–100°C . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent integration (e.g., trifluoromethyl singlet at ~-60 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI or FAB) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀BF₃N₂O₂, m/z 367.15) .
  • X-ray crystallography : For unambiguous structural confirmation, particularly if polymorphism impacts reactivity .

Q. What are the primary research applications of this compound?

  • Organic synthesis : As a boronic ester in cross-coupling reactions to build biaryl systems or functionalized heterocycles .
  • Medicinal chemistry : The trifluoromethyl group enhances metabolic stability, making it a candidate for kinase inhibitor scaffolds .
  • Materials science : Used in covalent organic frameworks (COFs) due to boronate ester linkages .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Store in amber glass under inert gas (Ar/N₂) to prevent boronic ester hydrolysis .
  • Dispose of waste via halogenated solvent protocols, as trifluoromethyl groups may generate HF under harsh conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling efficiency?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to minimize side reactions .
  • Solvent/base systems : Compare DMF/K₂CO₃ vs. toluene/NaHCO₃ for solubility and base strength .
  • Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .

Q. How to resolve contradictions in synthetic yields or byproduct formation?

  • Byproduct analysis : LC-MS/MS to identify intermediates (e.g., deborylated pyrazole or homocoupling products) .
  • Reaction monitoring : In-situ IR or Raman spectroscopy to track boronic ester consumption .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict competing reaction pathways .

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • Docking studies : AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR) .
  • QSAR modeling : Correlate substituent effects (e.g., logP of trifluoromethyl) with bioactivity .
  • Reactivity indices : Fukui functions to identify nucleophilic/electrophilic sites for functionalization .

Q. How to evaluate the compound’s biological activity and mechanism of action?

  • In vitro assays : Enzyme inhibition (e.g., IC₅₀ against COX-2) via fluorometric or colorimetric kits .
  • Cellular studies : Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., HeLa) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis of degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

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